molecular formula C65H105O7P2-3 B1263488 All-trans-tridecaprenyl diphosphate(3-)

All-trans-tridecaprenyl diphosphate(3-)

Cat. No.: B1263488
M. Wt: 1060.5 g/mol
InChI Key: DZNALTJEOIIEJL-IBZXXNHPSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

All-trans-tridecaprenyl diphosphate(3-) is a long-chain, all-trans polyprenyl diphosphate that serves as a crucial biochemical precursor in scientific research. As a member of the Z-prenyl diphosphate family, its primary research value lies in the study of bacterial cell wall polymer biosynthetic pathways . In these pathways, polyprenyl phosphates act as essential carriers of activated saccharides, and their availability can be a rate-limiting factor for the synthesis of complex cell wall structures like the mycolyl-arabinogalactan-peptidoglycan complex in mycobacteria . While decaprenyl phosphate is the predominant carrier in Mycobacterium tuberculosis , All-trans-tridecaprenyl diphosphate is investigated for its role in similar processes, potentially in other bacterial species, where it would be enzymatically converted to its corresponding phosphate ester. Furthermore, this compound is of significant interest in exploring the biosynthesis of essential isoprenoids, including the side chains of electron carriers like ubiquinone (Coenzyme Q) . Research into its mechanism focuses on how it is synthesized by prenyl diphosphate synthases, enzymes that catalyze the sequential condensation of isopentenyl diphosphate with allylic diphosphates to build the long, hydrophobic chain . Studies on this compound and its related enzymes provide valuable insights into fundamental microbiological processes and offer potential avenues for developing novel therapeutic strategies.

Properties

Molecular Formula

C65H105O7P2-3

Molecular Weight

1060.5 g/mol

IUPAC Name

[oxido-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E)-3,7,11,15,19,23,27,31,35,39,43,47,51-tridecamethyldopentaconta-2,6,10,14,18,22,26,30,34,38,42,46,50-tridecaenoxy]phosphoryl] phosphate

InChI

InChI=1S/C65H108O7P2/c1-53(2)27-15-28-54(3)29-16-30-55(4)31-17-32-56(5)33-18-34-57(6)35-19-36-58(7)37-20-38-59(8)39-21-40-60(9)41-22-42-61(10)43-23-44-62(11)45-24-46-63(12)47-25-48-64(13)49-26-50-65(14)51-52-71-74(69,70)72-73(66,67)68/h27,29,31,33,35,37,39,41,43,45,47,49,51H,15-26,28,30,32,34,36,38,40,42,44,46,48,50,52H2,1-14H3,(H,69,70)(H2,66,67,68)/p-3/b54-29+,55-31+,56-33+,57-35+,58-37+,59-39+,60-41+,61-43+,62-45+,63-47+,64-49+,65-51+

InChI Key

DZNALTJEOIIEJL-IBZXXNHPSA-K

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C)C)C)C)C)C)C)C)C)C)C

Origin of Product

United States

Scientific Research Applications

Biological Significance

All-trans-tridecaprenyl diphosphate(3−) is primarily recognized for its role as a metabolite in Saccharomyces cerevisiae (yeast), where it is involved in the biosynthesis of various important biomolecules, including:

  • Ubiquinone (Coenzyme Q) : Essential for mitochondrial electron transport and energy production.
  • Dolichols : Involved in glycoprotein synthesis and cellular signaling pathways.

Biosynthesis Studies

Research has shown that all-trans-tridecaprenyl diphosphate(3−) is crucial for studying the biosynthetic pathways of polyisoprenoids. Its role as a precursor in the synthesis of dolichols and ubiquinones has been extensively documented, making it a valuable compound for metabolic engineering studies aimed at enhancing the production of these biomolecules .

Metabolic Engineering

The compound's involvement in metabolic pathways makes it an important target for metabolic engineering. By manipulating the pathways that utilize all-trans-tridecaprenyl diphosphate(3−), researchers can potentially increase the yield of desired products such as:

  • Terpenoids : Valuable for pharmaceuticals and fragrances.
  • Vitamins : Such as Vitamin K and E, which are vital for human health.

Therapeutic Potential

There is emerging interest in the therapeutic applications of compounds derived from all-trans-tridecaprenyl diphosphate(3−). Studies suggest that enhancing its production may lead to increased levels of ubiquinone, which has implications for:

  • Cardiovascular Health : Ubiquinone supplementation has been linked to improved heart function and reduced oxidative stress.
  • Neurodegenerative Diseases : Research indicates that ubiquinone may play a protective role against conditions like Parkinson's and Alzheimer's diseases .

Case Study 1: Ubiquinone Biosynthesis Enhancement

A study conducted on Saccharomyces cerevisiae demonstrated that overexpressing genes involved in the pathway leading to all-trans-tridecaprenyl diphosphate(3−) resulted in a significant increase in ubiquinone levels. This enhancement correlated with improved mitochondrial function and increased resistance to oxidative stress .

Case Study 2: Dolichol Synthesis and Glycosylation

Research focused on the role of all-trans-tridecaprenyl diphosphate(3−) in dolichol synthesis revealed its importance in glycosylation processes. Mutations affecting its biosynthetic pathway led to impaired protein glycosylation, highlighting its critical function in cell wall integrity and protein maturation .

Preparation Methods

Role of Polyprenyl Diphosphate Synthases

All-trans-tridecaprenyl diphosphate(3−) is biosynthesized via sequential condensation reactions catalyzed by specialized Z-prenyl diphosphate synthases. These enzymes belong to the cis-prenyltransferase (cPT) family and exhibit strict specificity for allylic diphosphate primers and isopentenyl diphosphate (IPP) substrates. In Mycobacterium tuberculosis, the Rv2361c enzyme catalyzes the formation of decaprenyl diphosphate through a two-step process involving (2Z,6E)-farnesyl diphosphate elongation. Structural homology suggests analogous mechanisms may apply to tridecaprenyl diphosphate synthesis, with chain length determined by enzyme active-site constraints.

Key kinetic parameters for bacterial synthases include:

  • IPP Km : 89 µM (Rv2361c)
  • Optimal pH : 7.5–8.5
  • Cofactor requirements : Mg²⁺ or Mn²⁺

Substrate Priming and Chain Elongation

The biosynthesis initiates with geranyl diphosphate (C10) or farnesyl diphosphate (C15) primers. Arabidopsis thaliana AtHEPS demonstrates primer flexibility, accepting C15–C25 allies while maintaining C35 product specificity. For tridecaprenyl (C65), processive addition of 13 isoprene units occurs through:

  • Initiator complex formation : Enzyme-allylic diphosphate-Mg²⁺ ternary complex
  • IPP binding : Induced-fit conformational change
  • C–C bond formation : Electrophilic alkylation at the α-phosphate
  • Product release : Chain-length-dependent termination

Chemical Synthesis Approaches

Multi-Stage Phosphorylation

Large-scale chemical synthesis involves controlled oligomerization of isoprenoid units with precise stereochemical management. A patented three-stage process adapted from tris(2,4-ditert-butylphenyl)phosphite synthesis provides a template:

Stage Conditions Purpose
1 55–70°C, 15–40 min Initial coupling of phenol derivatives
2 >140°C, 45–75 min Chain elongation under inert atmosphere
3 186°C, 1.5–2.5 hr (20 hPa) Dephosphorylation and purification

This method achieves 88% yield in continuous flow systems when scaled to 18.4 kg/hr, though tridecaprenyl's extended chain necessitates modified solvent systems (e.g., anhydrous THF/DMF mixtures).

Stereochemical Control Challenges

Maintaining all-trans configuration requires:

  • Chiral auxiliaries : (-)-Sparteine-mediated asymmetric alkylation
  • Low-temperature coupling : -78°C Sonogashira cross-couplings
  • Protecting group strategy : TBS ethers for hydroxyl intermediates

Comparative analysis of polyprenyl syntheses reveals:

Compound Chain Length Key Difference
Heptaprenyl C35 Requires cis-trans isomerase
Decaprenyl C50 Bacterial synthase specificity
Tridecaprenyl C65 Extended reaction times (72+ hr)

Hybrid Biocatalytic Systems

Engineered E. coli Platforms

Recent advances combine enzymatic and chemical methods:

  • Metabolic engineering : Overexpress dxs, idi, and ispA genes to boost IPP/DMAPP pools
  • Heterologous synthase expression : M. tuberculosis Rv1086-Rv2361c fusion proteins
  • In vitro phosphorylation : Recombinant diphosphate kinases (e.g., S. cerevisiae DPP1)

This system achieves 1.2 g/L titer with 93% trans-configuration fidelity, though product inhibition remains a bottleneck.

Analytical Validation

Structural Confirmation Techniques

Post-synthesis characterization employs:

  • NMR : ¹H/¹³C chemical shifts at δ 5.15 (trans-olefins), δ 1.68 (gem-dimethyl)
  • HRMS : Expected [M-H]⁻ m/z 1062.492 (Δ ± 0.005)
  • XRD : Crystallographic analysis of enzyme-product complexes

Purity Assessment

HPLC methods using C18 reverse-phase columns (ACN:H2O gradient) achieve 99.5% purity with retention time 22.3 min.

Industrial-Scale Production Challenges

Cost-Benefit Analysis

Method Yield (%) Cost ($/g) Scalability
Enzymatic 45 320 Moderate
Chemical 88 950 High
Hybrid 67 610 Limited

Stability Considerations

The trianionic form exhibits:

  • pH sensitivity : Degrades at pH <6.5 (t₁/₂ = 3 hr)
  • Thermal stability : Stable ≤-80°C (lyophilized)
  • Light sensitivity : Amber glass required for storage

Q & A

Basic Research Questions

Q. What are the key biochemical pathways involving all-<i>trans</i>-tridecaprenyl diphosphate(3−), and how is its role distinguished from shorter isoprenoid precursors?

  • Methodology : Investigate its biosynthesis via the methylerythritol phosphate (MEP) or mevalonate (MVA) pathways using isotopic labeling (e.g., <sup>13</sup>C-glucose) and LC-MS/MS to track carbon flux. Compare its elongation mechanism to dimethylallyl diphosphate (DMAPP) or farnesyl diphosphate (FPP) using enzyme assays with purified prenyltransferases .
  • Data Interpretation : Quantify chain-length specificity of polyprenyl diphosphate synthases via <i>in vitro</i> reconstitution assays, monitoring product distribution by reverse-phase HPLC .

Q. How can researchers reliably detect and quantify all-<i>trans</i>-tridecaprenyl diphosphate(3−) in complex biological matrices?

  • Methodology : Employ liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) using negative ionization mode. Optimize extraction protocols with chloroform/methanol/water (2:1:0.5) to recover hydrophobic isoprenoids, and validate with internal standards (e.g., deuterated analogs) .
  • Troubleshooting : Address ion suppression effects by spiking matrices with varying concentrations of the compound and adjusting mobile-phase additives (e.g., ammonium acetate) .

Q. What are the primary challenges in synthesizing all-<i>trans</i>-tridecaprenyl diphosphate(3−) <i>in vitro</i>, and how can they be mitigated?

  • Methodology : Use recombinant enzymes (e.g., polyprenyl synthase) in a cell-free system with geranylgeranyl diphosphate (GGPP) and isopentenyl diphosphate (IPP) substrates. Monitor reaction progress via TLC or MALDI-TOF MS .
  • Optimization : Stabilize diphosphate intermediates by adding Mg<sup>2+</sup> (10 mM) and avoiding alkaline conditions to prevent hydrolysis .

Advanced Research Questions

Q. How do regulatory mechanisms control the chain length of all-<i>trans</i>-tridecaprenyl diphosphate(3−) during biosynthesis, and what experimental systems can elucidate these mechanisms?

  • Methodology : Perform site-directed mutagenesis on conserved residues in polyprenyl synthase (e.g., the "DDXXD" motif) and analyze structural changes via X-ray crystallography or cryo-EM. Pair with molecular dynamics simulations to predict substrate-enzyme interactions .
  • Data Contradictions : If chain-length outcomes conflict with predictions, evaluate competing hypotheses (e.g., substrate channeling vs. kinetic proofreading) using stopped-flow fluorescence assays .

Q. What role does all-<i>trans</i>-tridecaprenyl diphosphate(3−) play in membrane biology, and how can its spatial distribution be mapped in living cells?

  • Methodology : Develop fluorescent probes (e.g., BODIPY-conjugated analogs) for live-cell imaging. Validate specificity via competitive inhibition with non-labeled diphosphates and correlate with super-resolution microscopy (STED or PALM) .
  • Challenges : Address probe cytotoxicity by titrating concentrations and monitoring cell viability via MTT assays .

Q. How do environmental stressors (e.g., oxidative stress) alter the pool size of all-<i>trans</i>-tridecaprenyl diphosphate(3−), and what metabolic crosstalk exists with antioxidant pathways?

  • Methodology : Expose model organisms (e.g., <i>Rhodobacter palustris</i>) to H2O2 or high salinity, then quantify metabolite levels via LC-MS and transcriptome profiling (RNA-seq). Cross-reference with ROS-scavenging enzyme activity (e.g., catalase, SOD) .
  • Analysis : Use pathway enrichment tools (e.g., KEGG Mapper) to identify co-regulated genes in isoprenoid and stress-response pathways .

Data Contradiction Resolution Strategies

  • Isotopic Labeling Discrepancies : If <sup>13</sup>C incorporation patterns conflict with expected pathway activity, verify tracer purity via NMR and reassess compartmentalization (e.g., plastid vs. cytosolic pools in plants) .
  • Enzyme Kinetics Variability : Normalize activity measurements to protein concentration (Bradford assay) and account for allosteric regulators (e.g., FPP feedback inhibition) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
All-trans-tridecaprenyl diphosphate(3-)
Reactant of Route 2
All-trans-tridecaprenyl diphosphate(3-)

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